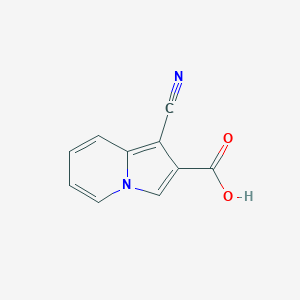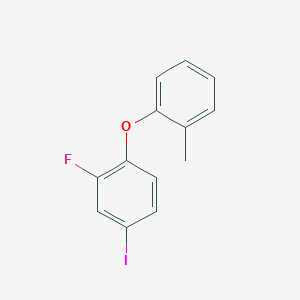
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene is an organic compound with the molecular formula C13H10FIO It is a derivative of benzene, where the benzene ring is substituted with fluorine, iodine, and an O-tolyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-1-(O-tolyloxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-iodophenol and o-tolyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Catalysts: Copper(I) iodide is commonly used as a catalyst to enhance the reaction rate and yield.
Solvents: Solvents like 2-propanol or toluene are used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure consistent product quality.
Purification: The crude product is purified using techniques like recrystallization, column chromatography, or distillation to obtain the desired purity.
Quality Control: Analytical methods such as NMR, HPLC, and LC-MS are used to verify the purity and structure of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Applications De Recherche Scientifique
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-iodo-1-(O-tolyloxy)benzene involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Fluoro-4-iodobenzene: A simpler analog with only fluorine and iodine substituents.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: A compound with additional trifluoromethyl substitution.
4-Fluoroiodobenzene: Another analog with fluorine and iodine substituents but without the O-tolyloxy group.
Uniqueness
2-Fluoro-4-iodo-1-(O-tolyloxy)benzene is unique due to the presence of the O-tolyloxy group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it a valuable compound for specific synthetic applications and research studies .
Propriétés
Formule moléculaire |
C13H10FIO |
|---|---|
Poids moléculaire |
328.12 g/mol |
Nom IUPAC |
2-fluoro-4-iodo-1-(2-methylphenoxy)benzene |
InChI |
InChI=1S/C13H10FIO/c1-9-4-2-3-5-12(9)16-13-7-6-10(15)8-11(13)14/h2-8H,1H3 |
Clé InChI |
JOJLWNYFONUUJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC2=C(C=C(C=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





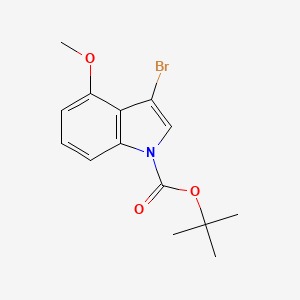


![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

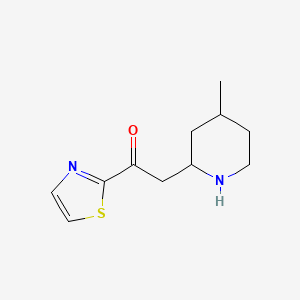
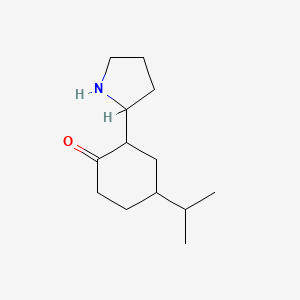
![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
